molecular formula C15H18O3 B12767923 Madolin I CAS No. 265319-48-0

Madolin I

Cat. No.: B12767923
CAS No.: 265319-48-0
M. Wt: 246.30 g/mol
InChI Key: XUDVAHPYULHLEB-JSGCOSHPSA-N
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Description

Madolin I (referred to in literature as madolin A) is a sesquiterpenoid compound isolated from the roots of Valeriana officinalis var. latiofolia . It is characterized by a bicyclogermacrene skeleton with an epoxide group bridging C-1 and C-10, and a lack of functional groups at C-14 . Madolin A has demonstrated significant acetylcholinesterase (AChE) inhibitory activity at 100 µM, distinguishing it from structurally related compounds in the same plant source .

Properties

CAS No.

265319-48-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(8S,9S)-5-methylidene-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-1(12)-ene-4,11-dione

InChI

InChI=1S/C15H18O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h8,12,14H,1,3-7H2,2H3/t12-,14-/m0/s1

InChI Key

XUDVAHPYULHLEB-JSGCOSHPSA-N

Isomeric SMILES

CC(=C)[C@@H]1CCC(=C)C(=O)CCC2=C[C@@H]1OC2=O

Canonical SMILES

CC(=C)C1CCC(=C)C(=O)CCC2=CC1OC2=O

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Structural Determinants of Bioactivity :

  • The C1–C10 epoxide in Madolin A is critical for AChE inhibition, as its removal (e.g., in Volvalerenals) abolishes activity .
  • Lactone rings (e.g., Compound 252) enhance blood-brain barrier penetration, enabling antidepressant effects .

Taxonomic Specificity: Madolin A and its analogues are predominantly found in Valeriana species, suggesting evolutionary specialization in secondary metabolite production .

Therapeutic Potential: Madolin A’s AChE inhibition positions it as a candidate for Alzheimer’s disease research, whereas structural analogues like Volvalerenic acids may have unexplored roles in inflammation or oxidative stress .

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